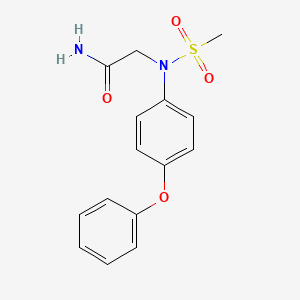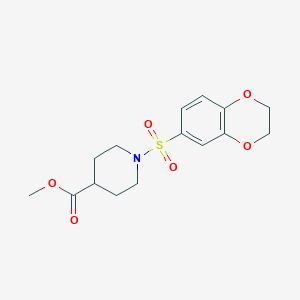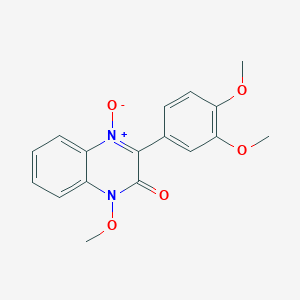![molecular formula C18H17ClN4OS B5829649 N'-(4-chlorobenzylidene)-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5829649.png)
N'-(4-chlorobenzylidene)-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-(4-chlorobenzylidene)-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is commonly referred to as the CBAT and has been synthesized through various methods. The purpose of
作用机制
The mechanism of action of CBAT is not fully understood. However, research has shown that CBAT inhibits the activity of various enzymes and proteins involved in inflammation, tumor growth, and microbial infections. CBAT has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
CBAT has been shown to have various biochemical and physiological effects. Research has shown that CBAT can reduce inflammation by inhibiting the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes. CBAT has also been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. Additionally, CBAT has been shown to have anti-microbial properties, inhibiting the growth of various bacteria and fungi.
实验室实验的优点和局限性
CBAT has several advantages for lab experiments. CBAT is easily synthesized and purified, making it readily available for research. Additionally, CBAT has been extensively studied for its potential therapeutic properties, making it a promising compound for further research. However, there are also limitations to using CBAT in lab experiments. CBAT has low solubility in water, which may limit its use in certain assays. Additionally, the mechanism of action of CBAT is not fully understood, which may limit its potential applications.
未来方向
There are several future directions for research on CBAT. One potential direction is to further investigate the mechanism of action of CBAT. This may provide insight into the potential therapeutic applications of CBAT and may lead to the development of new drugs. Another potential direction is to investigate the use of CBAT in combination with other compounds for the treatment of various diseases. Additionally, research could focus on improving the solubility of CBAT, which may increase its potential applications in lab experiments.
合成方法
CBAT can be synthesized through various methods, including the reaction of 4-chlorobenzaldehyde with 2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetic acid hydrazide in the presence of a catalyst. This reaction results in the formation of CBAT, which can then be purified through recrystallization.
科学研究应用
CBAT has been extensively studied for its potential therapeutic properties. Research has shown that CBAT has anti-inflammatory, anti-tumor, and anti-microbial properties. CBAT has been tested in vitro and in vivo for its potential use in the treatment of various diseases, including cancer, bacterial and fungal infections, and inflammatory diseases.
属性
IUPAC Name |
N-[(E)-(4-chlorophenyl)methylideneamino]-2-(1-ethylbenzimidazol-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4OS/c1-2-23-16-6-4-3-5-15(16)21-18(23)25-12-17(24)22-20-11-13-7-9-14(19)10-8-13/h3-11H,2,12H2,1H3,(H,22,24)/b20-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRRUUGSCDBOWDV-RGVLZGJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,5-dimethoxy-N-[2-({[3-(4-morpholinyl)propyl]amino}carbonyl)phenyl]benzamide](/img/structure/B5829570.png)
![N-[2-(aminocarbonyl)phenyl]-5-chloro-2-methoxybenzamide](/img/structure/B5829578.png)
![2'-{[(4-methoxyphenyl)amino]carbonyl}-2-biphenylcarboxylic acid](/img/structure/B5829586.png)
![ethyl 4,5-dimethyl-2-{[3-(5-methyl-2-furyl)acryloyl]amino}-3-thiophenecarboxylate](/img/structure/B5829611.png)
![2-fluoro-N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide](/img/structure/B5829613.png)




![2-fluoro-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5829638.png)


![N-[4-(aminosulfonyl)phenyl]-4-hydroxy-1-piperidinecarbothioamide](/img/structure/B5829674.png)
